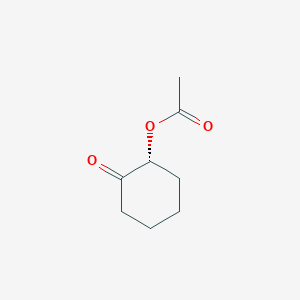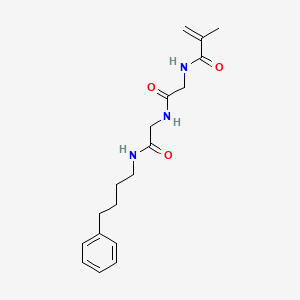
Methyl benzyl(sulfanyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl benzyl(sulfanyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl benzyl(sulfanyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with methylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as indium triflate may be employed to improve reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl benzyl(sulfanyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield methyl benzylsulfoxide carbamate or methyl benzylsulfone carbamate .
Applications De Recherche Scientifique
Methyl benzyl(sulfanyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Medicine: Carbamate derivatives are explored for their potential as prodrugs and therapeutic agents.
Industry: It is used in the production of pesticides, fungicides, and herbicides.
Mécanisme D'action
The mechanism of action of methyl benzyl(sulfanyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the sulfanyl group.
Methyl carbamate: A simpler carbamate without the benzyl or sulfanyl groups.
Ethyl carbamate: Another carbamate derivative with different alkyl groups.
Uniqueness
Methyl benzyl(sulfanyl)carbamate is unique due to the presence of both the benzyl and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and reactivity compared to simpler carbamates .
Propriétés
Numéro CAS |
63810-22-0 |
|---|---|
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
methyl N-benzyl-N-sulfanylcarbamate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)10(13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
Clé InChI |
RNZFBDFYSDZWFQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N(CC1=CC=CC=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


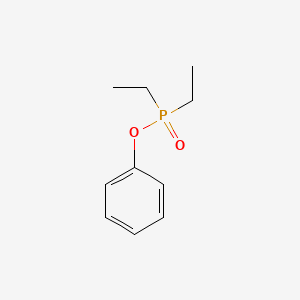
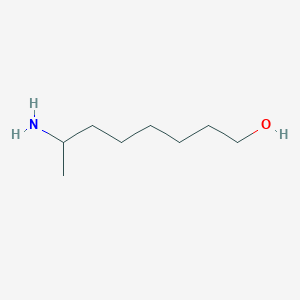
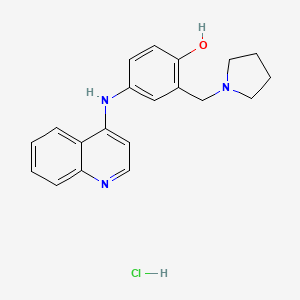
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
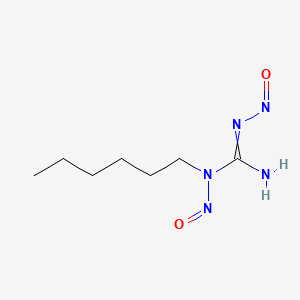

![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)

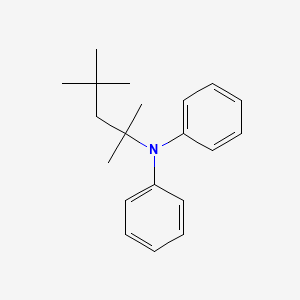
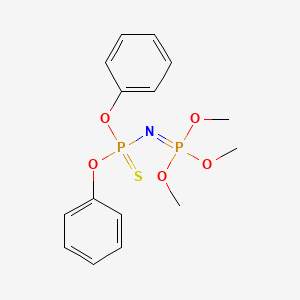
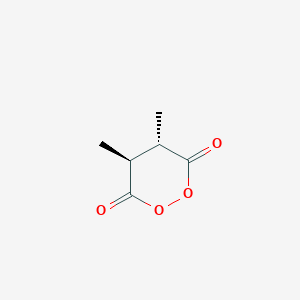
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
